![molecular formula C24H24BrClN9O3+ B1652920 Tarloxotinib CAS No. 1636938-13-0](/img/structure/B1652920.png)
Tarloxotinib
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tarloxotinib is under investigation in clinical trial NCT03743350 (NSCLC Exon 20 or HER2-activating Mutations).
Applications De Recherche Scientifique
Hypoxia-Activated Pan-HER Kinase Inhibition
Tarloxotinib is a prodrug designed to exploit tumor hypoxia, transforming into a potent, covalent pan-HER tyrosine kinase inhibitor, tarloxotinib-effector (tarloxotinib-E), in the tumor microenvironment. This unique mechanism allows for high drug concentration in tumors while minimizing systemic toxicities associated with wild-type EGFR inhibition. Tarloxotinib-E has shown effectiveness in various cancer models, including non–small cell lung cancer (NSCLC) and lung adenocarcinoma, by inhibiting cancer cell proliferation and signaling through direct inhibition of phosphorylation and activation of EGFR, HER2, and HER2/HER3 heterodimers (Estrada-Bernal et al., 2020).
Efficacy in Lung Cancer Cell Lines with EGFR Exon 20 Insertions
In patient-derived lung cancer cell lines harboring EGFR exon 20 insertions, tarloxotinib demonstrated significant antitumor activity. These cell lines, resistant to standard EGFR tyrosine kinase inhibitors, showed reduced cell proliferation and signaling in response to tarloxotinib treatment. This highlights tarloxotinib's potential in overcoming intrinsic resistance to EGFR exon 20 mutation in lung cancers (Estrada-Bernal et al., 2018).
Diagnostic Application in EGFR/HER2 Mutant Cancers
Research on STEAP4 (six-transmembrane epithelial antigen of the prostate 4) mRNA and protein expression provided insights into the conversion of tarloxotinib to its active form, tarloxotinib-E, in hypoxic tumors. STEAP4's role as a biomarker can guide patient stratification in clinical trials for tarloxotinib, making it a valuable diagnostic tool for identifying patients likely to respond to tarloxotinib in EGFR/HER2 mutant cancers (Yu et al., 2019).
Preclinical Rationale in Head and Neck or Skin Cancer
Tarloxotinib bromide's prodrug approach, targeting the hypoxic microenvironment of tumors, showed promise in preclinical models of squamous cell carcinoma of the head and neck (SCCHN) and skin (SCCS). It demonstrated superior efficacy and pharmacodynamic effects compared to other EGFR-targeted agents, suggesting a higher therapeutic index (Jackson et al., 2015).
Activity in Cells with EGFR Exon-20 Insertion Mutations
Tarloxotinib's activity was also observed in cells with EGFR exon-20 insertion mutations, a type of NSCLC mutation. This further emphasizes its role in targeting cancers that don't respond well to available EGFR-tyrosine kinase inhibitors (Nishino et al., 2021).
Potential Application in COVID-19 Treatment
Interestingly, tarloxotinib has been identified as a potential therapeutic agent in the treatment of COVID-19. It targets the papain-like protease (PLpro) of the virus, suggesting its possible repurposing for coronavirus treatment (Redhead et al., 2021).
Efficacy in NRG1 Fusion and Rearranged Cancers
Tarloxotinib exhibited potent activity in cancers with NRG1 fusions and rearrangements, an emerging actionable driver alteration in various cancers. Its clinical development in this area represents an attractive opportunity (Tirunagaru et al., 2019).
Propriétés
Numéro CAS |
1636938-13-0 |
---|---|
Formule moléculaire |
C24H24BrClN9O3+ |
Poids moléculaire |
601.9 |
Nom IUPAC |
[(E)-4-[[4-(3-bromo-4-chloroanilino)pyrido[3,4-d]pyrimidin-6-yl]amino]-4-oxobut-2-enyl]-dimethyl-[(3-methyl-5-nitroimidazol-4-yl)methyl]azanium |
InChI |
InChI=1S/C24H23BrClN9O3/c1-33-14-30-24(34(37)38)20(33)12-35(2,3)8-4-5-22(36)32-21-10-16-19(11-27-21)28-13-29-23(16)31-15-6-7-18(26)17(25)9-15/h4-7,9-11,13-14H,8,12H2,1-3H3,(H-,27,28,29,31,32,36)/p+1/b5-4+ |
Clé InChI |
MUJMYVFVAWFUJL-SNAWJCMRSA-O |
SMILES isomérique |
CN1C=NC(=C1C[N+](C)(C)C/C=C/C(=O)NC2=NC=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)Cl)Br)[N+](=O)[O-] |
SMILES |
CN1C=NC(=C1C[N+](C)(C)CC=CC(=O)NC2=NC=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)Cl)Br)[N+](=O)[O-] |
SMILES canonique |
CN1C=NC(=C1C[N+](C)(C)CC=CC(=O)NC2=NC=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)Cl)Br)[N+](=O)[O-] |
Autres numéros CAS |
1636938-13-0 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.